N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

ADME/Tox Screening CYP Inhibition Metabolic Stability

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (CAS 300717-44-6), also named N-allyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, belongs to the 4-substituted benzothieno[2,3-d]pyrimidine class—a scaffold extensively patented as an ATP-competitive inhibitor of tyrosine kinases from the epidermal growth factor receptor (EGFR) family. With a molecular weight of 245.35 g·mol⁻¹ and calculated logP of 3.7, this compound differs from the unsubstituted parent amine (MW 205.28, logP 2.4) by the addition of the allyl substituent on the 4-amino group, which is designed to modulate kinase binding pocket interactions.

Molecular Formula C13H15N3S
Molecular Weight 245.34
CAS No. 300717-44-6
Cat. No. B2626400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS300717-44-6
Molecular FormulaC13H15N3S
Molecular Weight245.34
Structural Identifiers
SMILESC=CCNC1=C2C3=C(CCCC3)SC2=NC=N1
InChIInChI=1S/C13H15N3S/c1-2-7-14-12-11-9-5-3-4-6-10(9)17-13(11)16-8-15-12/h2,8H,1,3-7H2,(H,14,15,16)
InChIKeySKDNECHNCXRLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

300717-44-6 — N-Allyl Tetrahydrobenzothienopyrimidin-4-amine as a Privileged EGFR Kinase Family Inhibitor Scaffold


N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 300717-44-6), also named N-allyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, belongs to the 4-substituted benzothieno[2,3-d]pyrimidine class—a scaffold extensively patented as an ATP-competitive inhibitor of tyrosine kinases from the epidermal growth factor receptor (EGFR) family [1] [2]. With a molecular weight of 245.35 g·mol⁻¹ and calculated logP of 3.7, this compound differs from the unsubstituted parent amine (MW 205.28, logP 2.4) by the addition of the allyl substituent on the 4-amino group, which is designed to modulate kinase binding pocket interactions [3] [4].

Why Uncontrolled Substitution at the Tetrahydrobenzothienopyrimidine 4-Amine Position Precludes Interchangeability


While the benzothieno[2,3-d]pyrimidine core is necessary for kinase inhibition, the identity of the 4-amino substituent is a critical determinant of both target affinity and selectivity. The parent compound (CAS 4994-88-1) lacks a reportable EGFR IC₅₀ in patent records, whereas the N-allyl group in the target compound is structurally related to the N-(4-fluorobenzyl) analog (WAY-354890, IC₅₀ ~0.42 nM against EGFR) and the N-(3,4-dimethylphenyl) derivative (FGFR1 IC₅₀ 0.39 µM), demonstrating that quantitative target inhibition requires specific 4-amino substitution [1] [2]. Pharmacokinetic safety screening reveals the N-allyl compound inhibits CYP2C9 with an AC₅₀ of 13.2 µM, a baseline metabolic interaction liability absent in the unsubstituted parent due to its distinct logP-driven protein binding profile [3] [4].

Quantitative Differentiation Evidence for N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Versus Immediate Structural Analogs


CYP2C9 Inhibition Liability: N-allyl Derivative AC₅₀ 13.2 µM, Unsubstituted Parent No Reportable Activity

The parent amine (CAS 4994-88-1) lacks any CYP2C9 inhibitory activity in PubChem bioassay records, providing a clean baseline within this chemical series. In contrast, the N-allyl substituted target compound exhibits measurable CYP2C9 inhibition with an AC₅₀ of 13.2 µM [1] [2]. This introduces a metabolic drug-drug interaction liability that is not present in the unsubstituted analog—an essential safety differentiation point for downstream lead optimization programs.

ADME/Tox Screening CYP Inhibition Metabolic Stability

Physicochemical Differentiation: logP 3.7 for N-allyl vs. logP 2.4 for Unsubstituted Parent—Relevant for Membrane Permeability and Off-target Binding

The calculated XLogP3 value for the target compound (CID 615366) is 3.7, which is 1.3 log units higher than that of the parent 4-amino derivative (CID 258149, logP 2.4) [1] [2]. In kinase inhibitor design, a logD/logP difference of >1 unit is frequently associated with shifts in cellular permeability, plasma protein binding, and off-target promiscuity; researchers optimizing a lead series around this scaffold must account for the significantly increased lipophilicity conferred by the N-allyl substituent.

Lipophilicity Drug-likeness ADME Properties

Scaffold-specific EGFR Kinase Activity: Patent-claimed Class Encompassing N-allyl Substitution with Nanomolar Potency, vs. Inactive Parent Amine

The benzothienopyrimidine patent landscape identifies 4-substituted amino derivatives as capable of inhibiting EGFR family kinases at nanomolar concentrations; for example, a closely related N-(4-fluorobenzyl) analog achieves an IC₅₀ of 0.42 nM against EGFR (WT) [1] . The parent unsubstituted 4-amine (CAS 4994-88-1) is not described in the patent records as possessing measurable EGFR inhibition. The N-allyl group in the target compound (which is structurally related to described 4-alkylamino variants) is part of the pharmacophore definition required for productive kinase hinge binding; removal or replacement with hydrogen (as in the parent compound) eliminates the claimed activity.

EGFR Inhibition Tyrosine Kinase Cancer Target

Molecular Weight and Hydrogen Bonding Profile Differentiation: N-allyl is 245.35 g·mol⁻¹ with 1 HBD vs. Parent Amine 205.28 g·mol⁻¹ with 2 HBD

The target compound has a molecular weight of 245.35 g·mol⁻¹ and contains 1 hydrogen bond donor (HBD), while the parent primary amine (CAS 4994-88-1) has a molecular weight of 205.28 g·mol⁻¹ and 2 HBDs [1] [2]. The reduction in HBD count from 2 to 1 upon N-allyl substitution directly impacts desolvation penalty for membrane permeation (PAMPA) and blood-brain barrier penetration potential, providing a tangible advantage for central nervous system (CNS) kinase targets when compared to the parent amine, which carries a higher HBD burden [3].

Physicochemical Screening Permeability Lead Selection

Application Scenarios for 300717-44-6 Based on Verified Differentiation Data


EGFR-Focused Kinase Inhibitor Lead Optimization Requiring Pre-Validated 4-Alkylamino Scaffold

Medicinal chemistry teams developing irreversible or reversible EGFR inhibitors can utilize the N-allyl derivative as a starting scaffold because the 4-alkylamino substitution pattern is extensively verified in patent claims (WO2006044524A1) to be mandatory for nanomolar EGFR binding, whereas the parent amine lacks this activity [1] [2]. The allyl group additionally offers a chemically distinct handle for further SAR exploration compared to benzyl or aryl variants, enabling unique analog libraries.

CYP2C9 Metabolic Interaction Profiling for Benzothienopyrimidine Probe Sets

Procurement for ADME-Tox panels should specifically include the N-allyl compound as a CYP2C9-positive control within the benzothienopyrimidine series. Its characterized CYP2C9 AC₅₀ of 13.2 µM serves as a quantitative benchmark to compare against newly synthesized analogs with modified N-substituents, while the parent amine acts as a CYP2C9-negative reference [1].

CNS Kinase Programs Requiring Reduced Hydrogen Bond Donor Count on a Benzothienopyrimidine Core

For CNS-penetrant kinase inhibitor programs (e.g., glioblastoma targets), the N-allyl derivative's single HBD (versus two in the parent amine) aligns with CNS MPO desirability criteria, making it a preferred procurement choice for initial brain penetration studies over the unsubstituted parent [1] [2].

Quote Request

Request a Quote for N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.